molecular formula C15H29N3O B7933321 (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

Cat. No.: B7933321
M. Wt: 267.41 g/mol
InChI Key: KADWGGGIEDKWBM-RUXDESIVSA-N
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Description

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral compound with a complex structure that includes a cyclopropyl group, a cyclohexyl group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps, including the formation of the cyclopropyl and cyclohexyl groups, followed by their incorporation into the final compound. One common approach is the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This method ensures the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and cyclohexyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is unique due to its combination of cyclopropyl and cyclohexyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-12-6-4-5-7-13(12)18(3)11-8-9-11/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADWGGGIEDKWBM-RUXDESIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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